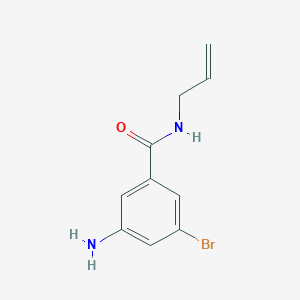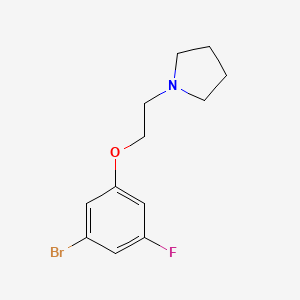![molecular formula C9H8N2O B1406089 3-Méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldéhyde CAS No. 1211516-12-9](/img/structure/B1406089.png)
3-Méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldéhyde
Vue d'ensemble
Description
“3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyridines has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Chemical Reactions Analysis
Pyrrolopyridines have been used as inhibitors of human neutrophil elastase (HNE), a potent protease that plays an important physiological role in many processes . The introduction of certain substituents at position 5 of the pyrrolopyridine scaffold was tolerated, with retention of HNE inhibitory activity .
Applications De Recherche Scientifique
Inhibiteurs de la tryptophane dioxygénase
Le 3-méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldéhyde est utilisé comme réactif pour la préparation d'inhibiteurs de la tryptophane dioxygénase. Ces inhibiteurs peuvent jouer un rôle dans le traitement des maladies où le catabolisme du tryptophane est dysrégulé, telles que le cancer et les troubles neurologiques .
Immunomodulateurs anticancéreux
Ce composé sert de précurseur pour la synthèse de pyridyl-éthényl-indoles, qui ont un potentiel d'immunomodulateurs anticancéreux. Ces composés peuvent moduler le système immunitaire pour reconnaître et détruire les cellules cancéreuses .
Inhibiteurs de l'activité de la BACE-1
Il est également impliqué dans la synthèse d'inhibiteurs de l'activité de la BACE-1 (bêta-sécrétase 1). Les inhibiteurs de la BACE-1 sont étudiés pour leur potentiel de traitement de la maladie d'Alzheimer en empêchant la formation de plaques amyloïdes .
4. Inhibiteurs de l'invasion et de la migration du cancer de la prostate Les chercheurs utilisent le 3-méthyl-7-azaindole-5-carboxaldéhyde pour développer des inhibiteurs qui peuvent empêcher les cellules cancéreuses de la prostate d'envahir et de migrer, ce qui est crucial pour arrêter la progression du cancer .
Inhibiteurs de la kinase CDK2
Le composé est un réactif dans la création d'inhibiteurs de la CDK2 (kinase dépendante des cyclines 2). La CDK2 est une cible importante en thérapie anticancéreuse car elle joue un rôle essentiel dans la régulation du cycle cellulaire .
6. Inhibiteurs de la kinase du cycle de division cellulaire 7 Enfin, il est utilisé pour produire des inhibiteurs de la kinase du cycle de division cellulaire 7, qui sont importants pour l'étude de la division cellulaire et ont des implications dans le traitement du cancer .
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-Methyl-7-azaindole-5-carboxaldehyde, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, affecting their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound should be stored at 2-8°c
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can form complexes with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . It also affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic states.
Molecular Mechanism
At the molecular level, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes and potential cytotoxic effects.
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes and pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through oxidation and reduction reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFOLBQEOZOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)
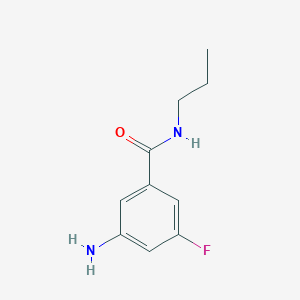
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
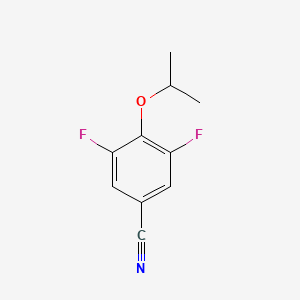
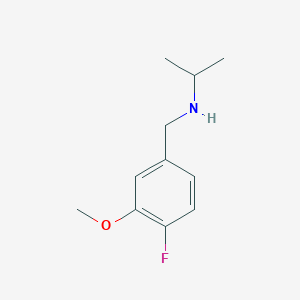


![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)

